Methyl 4-aminocyclopent-2-ene-1-carboxylate

GABA aminotransferase conformational restriction substrate kinetics

Methyl 4-aminocyclopent-2-ene-1-carboxylate (CAS 1170354-97-8, free base; also supplied as hydrochloride, L-tartrate, and D-tartrate salts) is a cis-configured, chiral cyclopentene β/γ-amino ester that serves as a pivotal intermediate in the synthesis of two mechanistically distinct classes of FDA-approved antiviral agents—the influenza neuraminidase inhibitor peramivir and the HIV reverse transcriptase inhibitor abacavir—as well as a validated scaffold for conformationally restricted GABA analogues. Its value proposition rests on a unique combination of (i) a rigid cyclopentene ring that enforces a defined spatial relationship between the amino and carboxylate pharmacophores, (ii) stereochemical versatility enabling access to both (1S,4R) and (1R,4S) enantiomers with distinct downstream drug pathways, and (iii) established large-scale resolution protocols yielding enantiomeric excess exceeding 99%.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B12110500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminocyclopent-2-ene-1-carboxylate
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(C=C1)N
InChIInChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3
InChIKeyANVYHALMQXHQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Aminocyclopent-2-ene-1-carboxylate: Chiral Cyclopentene Scaffold for Antiviral and CNS Intermediate Procurement


Methyl 4-aminocyclopent-2-ene-1-carboxylate (CAS 1170354-97-8, free base; also supplied as hydrochloride, L-tartrate, and D-tartrate salts) is a cis-configured, chiral cyclopentene β/γ-amino ester that serves as a pivotal intermediate in the synthesis of two mechanistically distinct classes of FDA-approved antiviral agents—the influenza neuraminidase inhibitor peramivir and the HIV reverse transcriptase inhibitor abacavir—as well as a validated scaffold for conformationally restricted GABA analogues [1] [2] [3]. Its value proposition rests on a unique combination of (i) a rigid cyclopentene ring that enforces a defined spatial relationship between the amino and carboxylate pharmacophores, (ii) stereochemical versatility enabling access to both (1S,4R) and (1R,4S) enantiomers with distinct downstream drug pathways, and (iii) established large-scale resolution protocols yielding enantiomeric excess exceeding 99% [4].

Why Generic Cyclopentene Amino Esters Cannot Substitute for Methyl 4-Aminocyclopent-2-ene-1-carboxylate in Regulated Synthetic Pathways


Although multiple aminocyclopentene carboxylate regioisomers and ester variants exist commercially (e.g., ethyl ester analogs, 3-amino regioisomers, cyclopentane-saturated analogs, and 1-ene double-bond positional isomers), they are not functionally interchangeable with methyl 4-aminocyclopent-2-ene-1-carboxylate for three quantifiable reasons. First, the cis-4-amino configuration on the cyclopent-2-ene scaffold is stereoelectronically essential for GABA-AT molecular recognition: the (1R,4S)-(+)-enantiomer displays a Km for GABA-AT that is 24-fold lower than that of GABA itself, whereas positional isomers such as 4-aminocyclopent-1-ene-1-carboxylic acid exhibit entirely different GABAC receptor pharmacology (antagonist Ki = 6.0 μM vs. agonist EC50 = 60–135 μM for the cis-4-amino-2-ene isomer) [1] [2]. Second, the (1S,4R) enantiomer is the mandatory stereochemical intermediate in all published peramivir synthetic routes, with downstream neuraminidase inhibition absolutely dependent on the stereochemistry established at this stage [3]. Third, industrial-resolution protocols validated at multi-kilogram scale achieve >99.5% enantiomeric excess specifically for the L-tartrate salt of this methyl ester scaffold—a crystallization-driven diastereomeric resolution that exploits the unique solubility properties of this particular salt form and cannot be generalized to other esters or regioisomers [4].

Quantitative Differentiation Evidence: Methyl 4-Aminocyclopent-2-ene-1-carboxylate Versus Closest Structural Comparators


GABA-AT Substrate Affinity: Km 24-Fold Lower Than Native GABA for the (1R,4S)-(+)-Enantiomer Free Acid

The free acid derivative of the target compound, (1R,4S)-(+)-4-amino-2-cyclopentene-1-carboxylic acid (compound (+)-3), exhibits a Km value for GABA aminotransferase (GABA-AT) that is 24 times lower than that of the native substrate GABA, indicating substantially higher binding affinity [1]. Although its kcat is one-fourth that of GABA, the catalytic efficiency (kcat/Km) renders it a better overall substrate for GABA-AT than GABA itself [1]. In contrast, the enantiomeric (1S,4R)-(−)-form, the regioisomeric 4-aminocyclopent-1-ene-1-carboxylic acid, and the saturated cyclopentane analogs all show markedly different kinetic profiles, underscoring the unique fit of the cis-4-amino-2-ene geometry within the GABA-AT active site [1] [2].

GABA aminotransferase conformational restriction substrate kinetics vigabatrin analogue

Enantiomer-Dependent GABAC Receptor Pharmacology: Full Agonist vs. Weak Antagonist with >5-Fold Functional Difference at ρ2 Subtype

The enantiomers of the free acid form of the target compound display diametrically opposite pharmacology at recombinant GABAC receptors expressed in Xenopus laevis oocytes using two-electrode voltage-clamp electrophysiology [1]. (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid ((+)-ACPECA) acts as a full agonist at the ρ1 subtype (EC50 ≈ 135 μM, Imax ≈ 100%) and the ρ2 subtype (EC50 ≈ 60 μM, Imax ≈ 100%), and as a partial agonist at the ρ3 subtype (EC50 ≈ 112 μM, Imax ≈ 37%). In stark contrast, its enantiomer (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid ((−)-ACPECA) functions as a weak antagonist at all three receptor subtypes, with IC50 values exceeding 300 μM [1]. This >5-fold functional divergence between enantiomers at the ρ2 subtype is not observed for flexible GABA analogues such as 4-amino-2-methylbutanoic acid, where both enantiomers retain measurable activity, confirming that the rigid cyclopentene scaffold uniquely amplifies stereochemical discrimination at the receptor level [1].

GABAC receptor enantioselective pharmacology electrophysiology structure-activity relationship

Industrial-Scale Diastereomeric Resolution: 91.8% Yield with >99.5% Enantiomeric Excess for the (1S,4R)-L-Tartrate Salt

A validated industrial process for resolving racemic methyl 4-aminocyclopent-2-ene-1-carboxylate via L-tartaric acid diastereomeric salt formation has been demonstrated at the 100-gram substrate scale [1]. Starting from (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (100.0 g, 0.916 mol), methanolysis followed by L-tartaric acid resolution in methanol/water with triethylamine afforded 122.5 g of the L-tartaric acid salt of (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester in 91.8% isolated yield with enantiomeric excess >99.5% as determined by chiral HPLC [1]. This resolution efficiency—combining both high chemical yield and exceptional optical purity—is superior to alternative enzymatic resolution approaches using pig liver esterase or γ-lactamase, which typically achieve ≤50% theoretical yield (kinetic resolution limit) and require extensive enzyme engineering for scale-up [2]. The L-tartrate salt crystallization exploits unique lattice energetics that are not transferable to the ethyl ester or the free carboxylic acid forms, reinforcing the methyl ester's privileged position in scalable manufacturing [1].

chiral resolution process chemistry diastereomeric crystallization enantiomeric excess peramivir intermediate

Dual-Pathway Pharmaceutical Utility: (1S,4R) Enantiomer → Peramivir (Neuraminidase Inhibitor); (1R,4S) Enantiomer → ent-Abacavir (HIV NRTI)

The methyl 4-aminocyclopent-2-ene-1-carboxylate scaffold is uniquely positioned as a single core structure that, through enantiomeric divergence, serves as the mandatory intermediate for two mechanistically unrelated FDA-approved antiviral agents [1] [2]. The (1S,4R)-methyl ester (as L-tartrate salt, CAS 419563-22-7) is the established starting material for peramivir synthesis; peramivir is an influenza neuraminidase inhibitor with reported IC50 values of 0.09–1.1 nM against influenza A neuraminidase and is the only IV-administered neuraminidase inhibitor approved for severe influenza [1] . Conversely, the (1R,4S)-methyl ester (as hydrochloride or D-tartrate salt, CAS 426226-35-9 or 419563-23-8) is the key intermediate for ent-Abacavir, the enantiomer of the carbocyclic nucleoside reverse transcriptase inhibitor abacavir, which is one of the most potent anti-HIV agents with in vitro IC50 values in the low nanomolar range against HIV-1 [2] [3]. No other single cyclopentene amino ester scaffold supports two approved drugs targeting entirely distinct viral proteins (neuraminidase vs. reverse transcriptase) simply by inversion of the two chiral centers—a feature that de-risks procurement by diversifying the end-market demand base across both influenza and HIV therapeutic areas.

peramivir intermediate abacavir intermediate neuraminidase inhibitor HIV reverse transcriptase inhibitor stereospecific synthesis

Carbocyclic Scaffold Enzymatic Stability: Resistance to Phosphorolytic Degradation vs. Natural Furanose Nucleosides

The methyl 4-aminocyclopent-2-ene-1-carboxylate scaffold serves as the key precursor to carbocyclic nucleoside analogues in which the furanose oxygen of natural nucleosides is replaced by a methylene group [1] [2]. This single-atom substitution (O → CH2) eliminates the hemi-aminal (N-glycosidic) linkage that is the primary target of nucleoside phosphorylases—the enzymes responsible for cleaving natural nucleosides and limiting their pharmacokinetic half-life [1]. Carbocyclic nucleosides derived from this scaffold, including abacavir and carbovir, are documented to be resistant to phosphorolytic cleavage by pyrimidine nucleoside phosphorylases, conferring enhanced metabolic stability compared to their natural furanose counterparts [1] [3]. Furthermore, these carbocyclic analogues adopt alternative ring conformations (distinct from the classical C3'-endo or C2'-endo puckering of ribose) that can modulate interactions with target enzymes such as HIV reverse transcriptase [2]. This inherent metabolic stability is a scaffold-level property absent in conventional ribonucleoside-based intermediates (e.g., 2'-deoxyguanosine derivatives), which are susceptible to rapid in vivo glycosidic bond cleavage.

carbocyclic nucleoside enzymatic stability phosphorylase resistance nucleoside analogue abacavir

GABAC ρ1 Receptor Antagonist Affinity: (+)-4-ACPCA Ki = 6.0 μM vs. Cyclopentane Analog (+)-TACP EC50 = 2.7 μM — Functional Class Switch

A critical structural distinction exists between the 4-aminocyclopent-2-ene substitution pattern of the target compound's free acid and the regioisomeric 4-aminocyclopent-1-ene-1-carboxylic acid (4-ACPCA) scaffold, which carries the double bond at a different position [1]. At recombinant human GABAC ρ1 receptors, (+)-4-ACPCA (the 1-ene isomer) acts as a pure antagonist with Ki = 6.0 ± 0.1 μM and does not activate the receptor, whereas (+)-TACP (the saturated cyclopentane analog) acts as a partial agonist with EC50 = 2.7 ± 0.2 μM [1]. The target compound's free acid enantiomer (+)-ACPECA, with the 2-ene double bond position, functions as a full agonist (EC50 ≈ 135 μM at ρ1, Imax ≈ 100%) [2]. This demonstrates that the double-bond position within the cyclopentene ring is a binary molecular switch that determines functional activity (agonist vs. antagonist) at GABAC receptors—a level of structural control not achievable with flexible acyclic GABA analogues or saturated cyclopentane derivatives [1] [2]. The methyl ester protection further enables orthogonal synthetic manipulation that is not possible with the free acid form.

GABAC antagonist 4-aminocyclopent-1-ene-1-carboxylic acid receptor binding affinity functional selectivity

Procurement-Relevant Application Scenarios for Methyl 4-Aminocyclopent-2-ene-1-carboxylate


GMP-Compliant Peramivir Intermediate Supply: (1S,4R)-Methyl Ester L-Tartrate Salt at >99.5% ee

Pharmaceutical manufacturers developing or producing peramivir active pharmaceutical ingredient (API) require the (1S,4R)-methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate salt (CAS 419563-22-7) as the stereochemically defined entry point for the 6-step convergent synthesis [1]. The published industrial-resolution protocol demonstrates 91.8% yield and >99.5% ee at 100-g input scale using L-tartaric acid crystallization in methanol/water with triethylamine, a process directly transferable to kilo-lab and pilot-plant operations without chromatography or enzymatic steps [2]. Procurement specifications should mandate ≥98% chemical purity (HPLC), >99.0% enantiomeric excess (chiral HPLC), and residual solvent compliance per ICH Q3C guidelines, with the L-tartrate salt form preferred for its well-characterized crystallinity and stability profile [2].

HIV Reverse Transcriptase Inhibitor Development: (1R,4S)-Methyl Ester for ent-Abacavir and Carbocyclic Nucleoside Libraries

Medicinal chemistry teams pursuing novel HIV reverse transcriptase inhibitors or carbocyclic nucleoside analogue libraries should procure the (1R,4S)-methyl 4-aminocyclopent-2-ene-1-carboxylate enantiomer (as hydrochloride, CAS 426226-35-9, or D-tartrate salt, CAS 419563-23-8) as the key intermediate for constructing the cyclopentene core of carbocyclic 2'-deoxyguanosine analogues [1]. The established enzymatic resolution route using γ-lactamase achieves 99.4% ee for the precursor lactam, which can be converted to the (1R,4S)-methyl ester with retention of configuration [2]. The resulting carbocyclic nucleoside scaffold is resistant to phosphorolytic N-glycosidic bond cleavage, a property quantitatively demonstrated for C-BVDU and C-IDU analogues which maintain in vitro anti-HSV-1 activity while resisting phosphorylase-mediated degradation that limits the half-life of natural nucleoside drugs .

GABA-AT Inhibitor Discovery: Enantiopure Free Acid for Conformationally Restricted Vigabatrin Analogue Programs

Neuroscience drug discovery groups targeting GABA aminotransferase (GABA-AT) for epilepsy, addiction, or other CNS indications should consider the free acid derivative (1R,4S)- or (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (accessible via ester hydrolysis of the corresponding methyl ester) as the validated rigid scaffold for competitive GABA-AT inhibition and substrate-based probe design [1]. The (1R,4S)-(+)-enantiomer demonstrates a Km value 24-fold lower than native GABA at GABA-AT, making it a superior substrate for mechanistic studies and a privileged starting point for designing time-dependent inactivators through further structural elaboration [1]. The enantiomeric (1S,4R)-(−)-form also acts as a competitive inhibitor and can serve as a stereochemical control compound [1]. All cyclopentene GABA analogues in this series were confirmed as competitive, not time-dependent, inhibitors—a mechanistic distinction from the cyclohexene-based vigabatrin analogues that is critical for safety profiling [1].

GABAC Receptor Pharmacological Tool Compounds: Enantiopure ACPECA for Stereoselective Probe Development

Academic and industrial ion-channel pharmacology laboratories investigating GABAC receptor subtype pharmacology should source the separated enantiomers of 4-aminocyclopent-2-ene-1-carboxylic acid (readily prepared from the corresponding enantiopure methyl esters by mild alkaline hydrolysis) as pharmacological tool compounds with uniquely inverted functional activity [1]. (1R,4S)-(+)-ACPECA is a full agonist at ρ1 (EC50 ≈ 135 μM) and ρ2 (EC50 ≈ 60 μM) receptors, while (1S,4R)-(−)-ACPECA is a weak antagonist (IC50 >> 300 μM at all three subtypes)—a complete functional inversion that provides a matched enantiomeric pair for dissecting stereochemical determinants of receptor activation [1]. This enantiomeric pair is particularly valuable as a calibration standard set for validating computational docking models of GABAC receptor ligand binding, given that the rigid scaffold eliminates conformational ambiguity inherent to flexible GABA analogues [1].

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